methyl (7-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetate
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Overview
Description
Methyl 2-(7-chloro-2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetate is a chemical compound that belongs to the class of benzoxazoles Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(7-chloro-2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminophenol with chloroacetyl chloride to form 2-chloro-N-(2-hydroxyphenyl)acetamide. This intermediate is then cyclized using a base such as sodium hydroxide to yield the desired benzoxazole derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(7-chloro-2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chloro group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Methyl 2-(7-chloro-2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetate has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is explored for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of methyl 2-(7-chloro-2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(7-bromo-2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetate
- Methyl 2-(7-fluoro-2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetate
- Methyl 2-(7-iodo-2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetate
Uniqueness
Methyl 2-(7-chloro-2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetate is unique due to the presence of the chloro group, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for specific applications where the chloro substituent plays a crucial role.
Properties
Molecular Formula |
C10H8ClNO4 |
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Molecular Weight |
241.63 g/mol |
IUPAC Name |
methyl 2-(7-chloro-2-oxo-1,3-benzoxazol-3-yl)acetate |
InChI |
InChI=1S/C10H8ClNO4/c1-15-8(13)5-12-7-4-2-3-6(11)9(7)16-10(12)14/h2-4H,5H2,1H3 |
InChI Key |
QPWOENKFFBEUJO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CN1C2=C(C(=CC=C2)Cl)OC1=O |
Origin of Product |
United States |
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